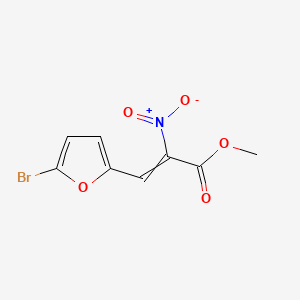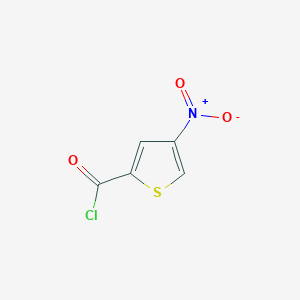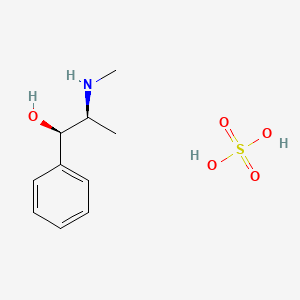
(R)-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings. This particular compound is notable for its complex structure, which includes a benzyloxycarbonylamino group, an iodine atom, and a propionic acid benzyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester typically involves multiple steps. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as palladium-catalyzed C-H acyloxylation under an oxygen atmosphere, which demonstrates good functional group tolerance and high yields . This method provides a facile, atom-economic, and efficient synthesis of benzyl esters.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The iodine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.
Major Products
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields a primary alcohol.
Aplicaciones Científicas De Investigación
®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: May be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mecanismo De Acción
The mechanism of action of ®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The iodine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Benzoate: An ester with a simpler structure, used in perfumes and flavorings.
Ethyl Acetate: A common ester used as a solvent in various industrial applications.
Isopropyl Benzoate: Another ester with similar applications in fragrances.
Uniqueness
®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester is unique due to its complex structure, which includes both an iodine atom and a benzyloxycarbonylamino group
Propiedades
Fórmula molecular |
C18H18INO4 |
|---|---|
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
benzyl 3-iodo-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H18INO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22) |
Clave InChI |
UTLXZOSYDVYSPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CI)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)




![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)




